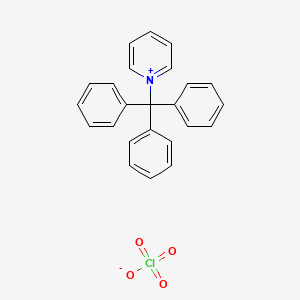![molecular formula C14H14N4O3 B14700027 2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol CAS No. 17900-98-0](/img/structure/B14700027.png)
2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol is an organic compound known for its vibrant color and its applications in various fields. It is a member of the azo compound family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used as a dye due to its intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol typically involves a diazotization reaction followed by azo coupling The process begins with the nitration of aniline to form 4-nitroaniline This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt The diazonium salt is subsequently coupled with aniline in the presence of a base to form the azo compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Applications De Recherche Scientifique
2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The mechanism of action of 2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol involves its interaction with molecular targets through its azo group. The compound can undergo reversible redox reactions, allowing it to act as an electron donor or acceptor. This property is exploited in various applications, such as in dye-sensitized solar cells where it helps in the transfer of electrons. Additionally, its ability to form stable complexes with metals and other compounds makes it useful in catalysis and drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disperse Red 1: Another azo dye with similar applications but different substituents on the aromatic rings.
Acetamine Scarlet B: A related compound used in textile dyeing with a different molecular structure.
Dispersol Scarlet B: Similar in application but varies in its chemical composition.
Uniqueness
2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol stands out due to its specific combination of functional groups, which impart unique properties such as high stability, intense coloration, and versatility in chemical reactions. Its ability to form stable complexes and undergo reversible redox reactions makes it particularly valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
17900-98-0 |
|---|---|
Formule moléculaire |
C14H14N4O3 |
Poids moléculaire |
286.29 g/mol |
Nom IUPAC |
2-[4-[(4-nitrophenyl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C14H14N4O3/c19-10-9-15-11-1-3-12(4-2-11)16-17-13-5-7-14(8-6-13)18(20)21/h1-8,15,19H,9-10H2 |
Clé InChI |
LWBSCZRRCBRJPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NCCO)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate](/img/structure/B14699949.png)
![(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14699951.png)
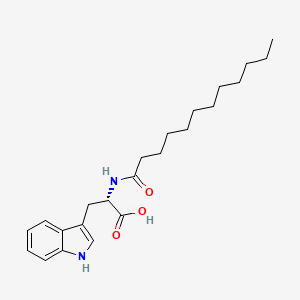

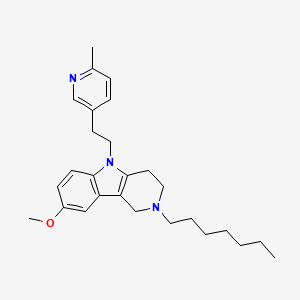
![[(E)-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]urea](/img/structure/B14699960.png)
![N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14699975.png)
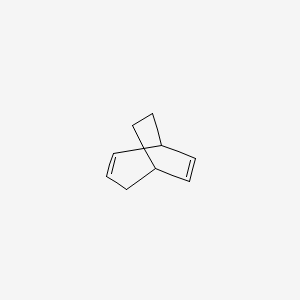
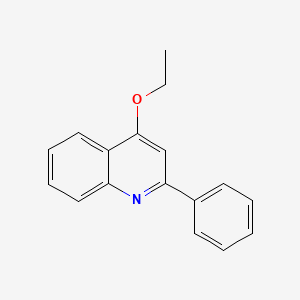
![N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide](/img/structure/B14699989.png)

![N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine](/img/structure/B14700003.png)

